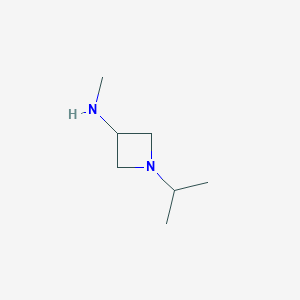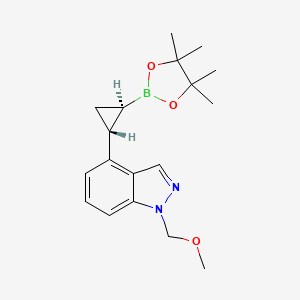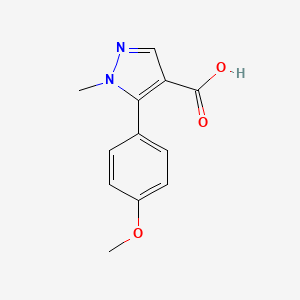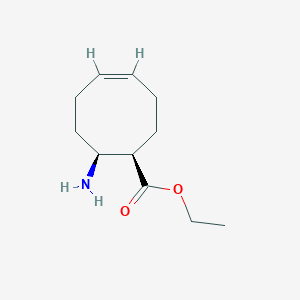
ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate is a chemical compound with a unique structure that includes a cyclooctene ring with an amino group and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the use of a cyclooctene derivative, which undergoes a series of reactions including amination and esterification to yield the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in significant quantities. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol, and the double bond in the cyclooctene ring can be hydrogenated.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols. Substitution reactions can lead to a variety of substituted cyclooctene derivatives.
科学的研究の応用
Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The cyclooctene ring provides a rigid framework that can interact with specific enzymes or receptors, influencing their activity and leading to various biological effects.
類似化合物との比較
Ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate can be compared with other similar compounds, such as:
(1R,4Z,8S)-9-oxabicyclo[6.1.0]non-4-ene: This compound has a similar cyclooctene ring but includes an oxygen atom, which can alter its reactivity and interactions.
(1R,4Z,8S)-9-[(4-methylbenzene)sulfonyl]-9-azabicyclo[6.1.0]non-4-ene:
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which provide distinct reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C11H19NO2 |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
ethyl (1R,4Z,8S)-8-aminocyclooct-4-ene-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)9-7-5-3-4-6-8-10(9)12/h3-4,9-10H,2,5-8,12H2,1H3/b4-3-/t9-,10+/m1/s1 |
InChIキー |
DYCVBOFQDYDVAJ-QKMQQOOLSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1CC/C=C\CC[C@@H]1N |
正規SMILES |
CCOC(=O)C1CCC=CCCC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







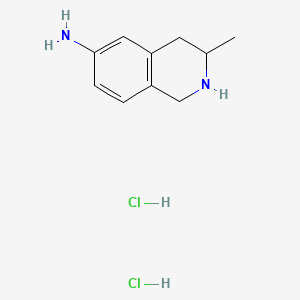



![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B15307796.png)

